2-(2,3-Dimethylphenyl)-2-pentanol

描述

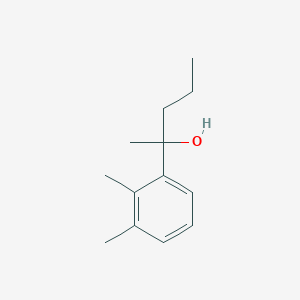

2-(2,3-Dimethylphenyl)-2-pentanol is a tertiary alcohol characterized by a pentanol backbone substituted at the second carbon with a 2,3-dimethylphenyl aromatic ring. Its molecular formula is C₁₃H₂₀O, with a molecular weight of 192.30 g/mol. The compound’s structure combines the hydrophobic aromatic ring with a hydroxyl group, influencing its solubility, reactivity, and applications in organic synthesis. While specific data on this compound are sparse in the provided evidence, its properties can be inferred through comparisons with structurally related alcohols (see Section 2) .

属性

IUPAC Name |

2-(2,3-dimethylphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-5-9-13(4,14)12-8-6-7-10(2)11(12)3/h6-8,14H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJNOEKJZXIAKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC=CC(=C1C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenyl)-2-pentanol typically involves the following steps:

Starting Materials:

Grignard Reaction: A Grignard reagent is prepared by reacting 2,3-dimethylbenzene with magnesium in the presence of anhydrous ether to form 2,3-dimethylphenylmagnesium bromide.

Addition Reaction: The Grignard reagent is then reacted with 2-pentanone under controlled conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized reaction conditions to ensure high yield and purity. The process typically includes:

Reactor Design: Use of specialized reactors to control temperature and pressure.

Purification: Techniques such as distillation and recrystallization to purify the final product.

化学反应分析

Types of Reactions

2-(2,3-Dimethylphenyl)-2-pentanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions, respectively.

Major Products

Oxidation: Formation of 2-(2,3-Dimethylphenyl)-2-pentanone.

Reduction: Formation of 2-(2,3-Dimethylphenyl)-2-pentane.

Substitution: Formation of various substituted phenyl derivatives depending on the reagent used.

科学研究应用

2-(2,3-Dimethylphenyl)-2-pentanol has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism by which 2-(2,3-Dimethylphenyl)-2-pentanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the phenyl ring can participate in π-π interactions, influencing the compound’s biological activity and reactivity.

相似化合物的比较

Structural and Molecular Comparisons

The table below highlights key differences between 2-(2,3-Dimethylphenyl)-2-pentanol and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Substituents | CAS Number |

|---|---|---|---|---|---|

| This compound | C₁₃H₂₀O | 192.30 | Tertiary alcohol | 2,3-Dimethylphenyl | Not explicitly listed |

| 2-Methyl-3-phenyl-3-pentanol | C₁₂H₁₈O | 178.28 | Tertiary alcohol | Phenyl, methyl (C3) | 4397-09-5 |

| 3-(4-Chlorophenyl)-2-methyl-3-pentanol | C₁₂H₁₇ClO | 212.72 | Tertiary alcohol | 4-Chlorophenyl, methyl (C2) | 1172851-23-8 |

| 3-Ethyl-2,3-dimethyl-2-pentanol | C₉H₂₀O | 144.25 | Tertiary alcohol | Ethyl, dimethyl (C2, C3) | 66793-97-3 |

| 2-Methyl-2-pentanol | C₆H₁₄O | 102.17 | Tertiary alcohol | Methyl (C2) | 590-36-3 |

| 2-Methyl-1-pentanol | C₆H₁₄O | 102.17 | Primary alcohol | Methyl (C2), hydroxyl (C1) | 105-30-6 |

Key Observations :

- Aromatic vs. Aliphatic Substituents: The 2,3-dimethylphenyl group in the target compound increases molecular weight and hydrophobicity compared to aliphatic analogs like 2-methyl-2-pentanol.

- Hydroxyl Position: The tertiary hydroxyl group in this compound reduces hydrogen-bonding capacity compared to primary alcohols (e.g., 2-methyl-1-pentanol), affecting solubility in polar solvents .

Physicochemical Properties

- Boiling Point: Aromatic alcohols generally exhibit higher boiling points than aliphatic counterparts due to increased molecular weight and van der Waals forces. For example, 2-methyl-2-pentanol (C₆H₁₄O) has a boiling point of ~137°C, while this compound is expected to exceed 200°C .

- Solubility: The hydrophobic aromatic ring reduces water solubility compared to simpler alcohols like 2-methyl-1-pentanol, which is miscible in water due to its primary hydroxyl group .

生物活性

2-(2,3-Dimethylphenyl)-2-pentanol is a secondary alcohol with potential biological activities that make it a subject of interest in medicinal chemistry and pharmacology. Its unique structural features, including a hydroxyl (-OH) group and a dimethyl-substituted phenyl ring, facilitate various interactions with biological macromolecules. This article presents a comprehensive overview of the biological activity of this compound, including case studies, comparative analyses, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H18O. The compound's structure allows for significant interactions with proteins and nucleic acids due to the presence of the hydroxyl group, which can form hydrogen bonds, and the aromatic ring that can engage in π-π stacking interactions.

Biological Activities

Research indicates several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

- Anti-inflammatory Effects : In experimental models, the compound has shown potential in reducing inflammation markers, indicating its possible application in treating inflammatory diseases.

- Cardiovascular Effects : Emerging evidence suggests that it may influence cardiovascular health by modulating blood pressure through interactions with soluble epoxide hydrolase (sEH) inhibitors.

Antimicrobial Study

A study evaluated the antimicrobial effects of this compound against common pathogens. Results demonstrated a significant inhibition of bacterial growth, suggesting its potential as a natural antimicrobial agent.

Inflammation Model

In an animal model designed to assess inflammation, administration of this compound resulted in marked reductions in pro-inflammatory cytokines compared to control groups. This indicates its potential therapeutic role in managing inflammatory conditions.

Cardiovascular Research

Research focused on sEH inhibitors revealed that compounds structurally similar to this compound could effectively lower blood pressure in hypertensive models. This positions the compound as a candidate for further investigation in hypertension treatment.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Phenyl-2-pentanol | Lacks methyl groups on the phenyl ring | Limited antimicrobial activity |

| 2-(4-Ethoxyphenyl)-2-pentanol | Ethoxy group instead of dimethyl | Higher reactivity and potential activity |

| 2-(3-Methylphenyl)-2-pentanol | Contains a methyl group | Different steric properties |

The positioning of the dimethyl groups significantly influences both chemical reactivity and biological interactions compared to its analogs.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The hydroxyl group facilitates hydrogen bonding with proteins and nucleic acids, while the phenyl ring engages in π-π interactions with aromatic residues within proteins. These interactions can modulate enzymatic activities and influence various signaling pathways within cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。